
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide is a chemical compound with the molecular formula C16H15FN2O6S . It has an average mass of 382.363 Da and a monoisotopic mass of 382.063477 Da .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this compound. For more detailed information, it is recommended to inquire with chemical suppliers or research institutions.Molecular Structure Analysis
The molecular structure of this compound consists of a fluorophenyl group, a methoxy-nitrophenyl group, and a propanamide group, all connected by a sulfonyl bridge . The exact spatial arrangement of these groups would need to be determined by techniques such as X-ray crystallography.Scientific Research Applications
Pharmacokinetics and Metabolic Profiling
Research has focused on the pharmacokinetics and metabolism of related compounds, such as selective androgen receptor modulators (SARMs), which are being developed for treating androgen-dependent diseases. These studies provide insights into the molecular properties that influence the ideal pharmacokinetic characteristics for preclinical development, demonstrating low clearance, moderate volume of distribution, and extensive metabolism in rats (Wu et al., 2006).
Molecular Conformation and Biological Activity
Investigations into the environmental effects on molecular conformation of bicalutamide analogs, including derivatives related to the queried compound, have highlighted how biological activities significantly depend on the configuration of their stereogenic centers. Quantum chemical analysis has been used to differentiate between active and less active diastereomers, emphasizing the importance of molecular structure in pharmaceutical design (Joo et al., 2008).
Material Science Applications
In the field of material science, studies have explored the use of sulfonated poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications. These membranes, derived from compounds containing sulfone groups, show promising characteristics such as high proton conductivity and low water uptake, indicating their potential in energy technologies (Kim et al., 2008).
Antimicrobial Activity and Molecular Docking Study
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, have been synthesized and evaluated for their antimicrobial potency. This research has not only shown the potential of these compounds in fighting bacterial and fungal infections but also employed molecular docking studies to predict the affinity and orientation of the synthesized compounds at the active enzyme site, suggesting a methodological approach to drug development (Janakiramudu et al., 2017).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O6S/c1-25-12-4-7-14(15(10-12)19(21)22)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFUHCVIHGTTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)

![N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2380700.png)

![benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2380702.png)
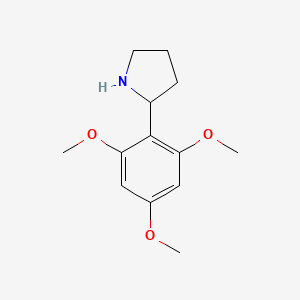
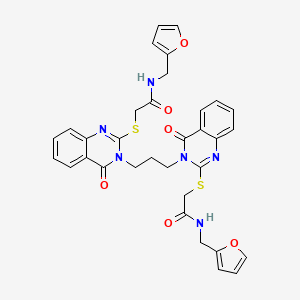
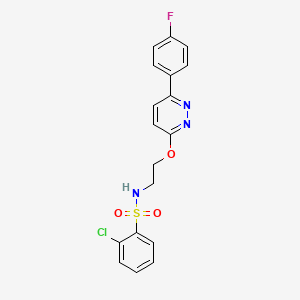
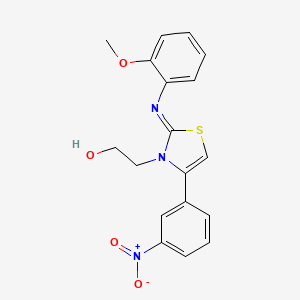
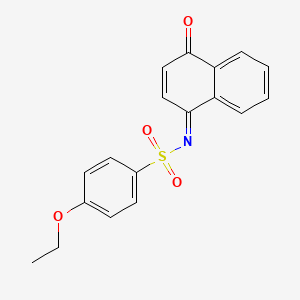
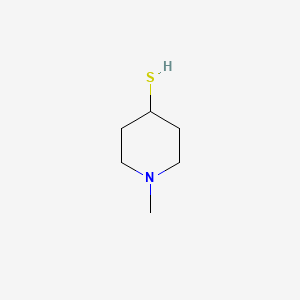
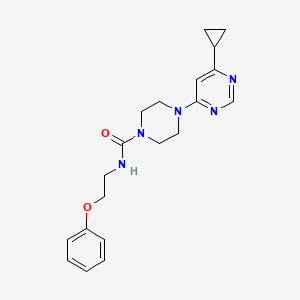
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2380718.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid](/img/structure/B2380719.png)